1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid
Overview
Description
1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid is a complex organic compound that features both an indole and a piperidine moiety. Indole derivatives are known for their diverse biological activities, while piperidine derivatives are significant in medicinal chemistry due to their presence in many pharmacologically active compounds .
Preparation Methods
The synthesis of 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the acylation of 3-acetylindole with a suitable acylating agent, followed by the reaction with piperidine-4-carboxylic acid under controlled conditions . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .
Chemical Reactions Analysis
1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl groups into alcohols or amines.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles
Common reagents used in these reactions include sodium periodate for oxidation, lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Indole derivatives are known for their antiviral, anti-inflammatory, and anticancer activities.
Medicine: This compound is studied for its potential therapeutic effects, including its role in drug development.
Industry: It is used in the production of various pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives often act by binding to receptors or enzymes, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar compounds include other indole and piperidine derivatives, such as:
- 1-[3-(1H-indol-3-yl)propanoyl]piperidine-4-carboxylic acid
- 3-(1H-indol-1-yl)propan-1-amine methanesulfonate
These compounds share structural similarities but differ in their specific functional groups and biological activities. The unique combination of the indole and piperidine moieties in 1-[3-(3-acetyl-1H-indol-1-yl)propanoyl]piperidine-4-carboxylic acid contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
1-[3-(3-acetylindol-1-yl)propanoyl]piperidine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(22)16-12-21(17-5-3-2-4-15(16)17)11-8-18(23)20-9-6-14(7-10-20)19(24)25/h2-5,12,14H,6-11H2,1H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDLZRVPHFYPBZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C2=CC=CC=C21)CCC(=O)N3CCC(CC3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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